molecular formula C11H15N3 B13596468 2-(Pyrrolidin-1-yl)benzimidamide

2-(Pyrrolidin-1-yl)benzimidamide

Cat. No.: B13596468
M. Wt: 189.26 g/mol
InChI Key: RFUIFHQHHNTICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)benzimidamide is a chemical compound featuring a benzimidamide core substituted with a pyrrolidin-1-yl group. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Benzimidazole and related scaffolds are known for their diverse biological activities and ability to interact with various biopolymers and enzymatic targets . The specific pyrrolidin-1-yl substitution is a feature found in bioactive molecules and has been investigated in research contexts for its potential to influence a compound's physicochemical properties and binding affinity . Researchers value this scaffold for its potential in exploring new therapeutic agents. Compounds with similar structural motifs have been reported to exhibit a range of pharmacological activities in preclinical studies, including serving as key intermediates in the synthesis of more complex molecules for evaluating anticancer, anti-inflammatory, or enzyme-inhibitory effects . The mechanism of action for research compounds in this class is highly dependent on the specific target and full molecular structure. Analogs have been studied for their roles as enzyme inhibitors or as modulators of protein-protein interactions . This product is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-pyrrolidin-1-ylbenzenecarboximidamide

InChI

InChI=1S/C11H15N3/c12-11(13)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13)

InChI Key

RFUIFHQHHNTICC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=N)N

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for 2 Pyrrolidin 1 Yl Benzimidamide

Established Reaction Pathways for 2-(Pyrrolidin-1-yl)benzimidamide Synthesis

Established methods for synthesizing the 2-aminobenzimidazole scaffold, the central component of this compound, typically rely on the cyclization of ortho-phenylenediamine precursors. These pathways can be categorized as either stepwise or convergent, depending on the sequence of bond formation.

Stepwise Construction of the this compound Core

Stepwise synthesis is a linear approach where the final molecule is assembled in a sequential manner. A common strategy involves the initial synthesis of a substituted ortho-phenylenediamine that already contains the desired pyrrolidine (B122466) moiety. This precursor then undergoes a cyclization reaction to form the benzimidazole (B57391) ring.

One of the most conventional methods for this cyclization is the reaction of an ortho-phenylenediamine derivative with cyanogen bromide. In a typical sequence adapted for this compound, 1-(2-aminoanilino)pyrrolidine would be treated with cyanogen bromide to induce ring closure and form the 2-aminobenzimidazole core directly functionalized with the pyrrolidine group.

Another well-established stepwise route involves the cyclodesulfurization of a pre-formed thiourea. nih.gov This process begins with the reaction of a pyrrolidine-substituted ortho-phenylenediamine with a thiocyanate salt or isothiocyanate to form an N-(2-(pyrrolidin-1-yl)aminophenyl)thiourea intermediate. This thiourea is then cyclized using a desulfurizing agent. Historically, reagents like mercury(II) oxide were used for this purpose. nih.gov More contemporary methods may employ other mediating agents to achieve the same transformation with improved safety and efficiency.

A similar approach utilizes (2-aminophenyl)urea derivatives, which can be cyclized in the presence of reagents like phosphorus oxychloride to yield the 2-aminobenzimidazole structure. rsc.org

These stepwise methods are summarized in the table below, illustrating the versatility of ortho-phenylenediamine derivatives as starting materials.

Starting Material ClassCyclization ReagentKey IntermediateReference
ortho-PhenylenediamineCyanogen BromideN/A core.ac.uk
ortho-PhenylenediamineIsothiocyanateN-Arylthiourea nih.gov
ortho-PhenylenediamineUreaN-Arylurea rsc.org

Convergent Synthesis Approaches for this compound

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. For this compound, this would typically involve the separate synthesis of a benzimidazole core and the pyrrolidine nucleophile, followed by their coupling.

A hypothetical convergent route could start with a pre-formed 2-halobenzimidazole, such as 2-chlorobenzimidazole. This electrophilic substrate could then be coupled with pyrrolidine in a nucleophilic aromatic substitution (SNAr) reaction. The success of this approach often depends on the activation of the benzimidazole ring, as the 2-position can be electron-rich. High temperatures or the presence of activating groups on the benzene (B151609) ring may be necessary to facilitate the substitution. While conceptually straightforward, this method can be challenging due to the potential for low reactivity of the halo-benzimidazole precursor. nih.gov The final step would involve the conversion of another functional group on the benzene ring into the required amidine.

Innovations in this compound Synthetic Methodologies

Recent advancements in organic synthesis have introduced powerful catalytic methods that overcome many of the limitations of traditional approaches. These innovations, particularly in the realm of transition metal catalysis and organocatalysis, provide highly efficient and selective routes to this compound and its precursors.

Catalysis in the Formation of this compound

Catalytic methods are central to modern organic synthesis, enabling the formation of carbon-nitrogen bonds under milder conditions and with greater functional group tolerance than classical methods.

Transition metal catalysis offers a robust solution for the convergent synthesis of N-substituted 2-aminobenzimidazoles. Palladium- and copper-based catalyst systems are particularly prominent in this area.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C–N bonds. wikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction would involve coupling pyrrolidine with a 2-halobenzimidazole (e.g., 2-bromobenzimidazole) or a related sulfonate derivative (e.g., 2-tosyloxybenzimidazole). acsgcipr.org This method is known for its broad substrate scope and high efficiency, often proceeding under relatively mild conditions. The choice of palladium precursor and, crucially, the phosphine ligand is critical for catalytic activity. researchgate.net

Table of Representative Buchwald-Hartwig Reaction Conditions

Aryl Halide/Sulfonate Amine Catalyst/Ligand System Base Solvent Reference
Aryl Bromide Pyrrolidine Pd(dba)2 / BINAP NaOt-Bu Toluene researchgate.net
Aryl Chloride Secondary Amines Pd-NHC Complexes K3PO4 Dioxane researchgate.net

Copper-catalyzed C–N coupling reactions , often referred to as Ullmann-type reactions, provide an alternative and more economical approach. Modern protocols have been developed that allow for the coupling of amines with aryl halides under much milder conditions than the harsh temperatures required for traditional Ullmann condensations. core.ac.uk Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used as catalysts, often in the presence of a ligand like 1,10-phenanthroline. nih.govcore.ac.uk These methods have been successfully applied to the synthesis of various N-aryl benzimidazoles and related heterocycles. nih.govnih.govrsc.org For example, an efficient synthesis of 2-aminobenzimidazoles has been developed using a copper-catalyzed domino C-N cross-coupling reaction starting from thiourea and 2-bromoaniline. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. benthamdirect.comnih.gov While not typically used for the final C-N coupling to the benzimidazole ring, organocatalysis is highly valuable for the synthesis of chiral or highly functionalized pyrrolidine precursors. researchgate.net The pyrrolidine ring is a "privileged motif" in many organocatalysts, and this chemistry has been extensively explored. nih.gov

Chiral secondary amines derived from natural amino acids, such as proline and its derivatives (e.g., diphenylprolinol silyl ethers), are exemplary organocatalysts. nih.govnih.gov They can catalyze a wide range of asymmetric transformations, including Michael additions, aldol reactions, and α-aminations, via enamine or iminium ion activation. rsc.orgrsc.org

For instance, the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine derivative, can produce γ-nitro carbonyl compounds. rsc.orgnih.gov These intermediates can then be transformed through reduction and cyclization into optically active, substituted pyrrolidines. Such strategies allow for the preparation of a diverse array of pyrrolidine precursors with precise stereochemical control, which could then be incorporated into the final this compound structure. mdpi.commdpi.com The development of novel pyrrolidine-based organocatalysts continues to expand the toolkit for synthesizing complex and chiral building blocks. nih.govnih.govrsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. researchgate.netnih.gov In pharmaceutical manufacturing, this involves employing greener solvents, developing one-pot and multicomponent reactions to improve atom economy, and utilizing alternative energy sources to minimize waste and environmental impact. nih.gov

One of the cornerstones of green chemistry is the reduction or replacement of volatile organic solvents. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in aqueous media can offer unique reactivity and selectivity while simplifying workup procedures.

For the synthesis of heterocyclic systems related to this compound, aqueous conditions have proven effective. For instance, an eco-friendly protocol for the synthesis of 2-substituted-1H-perimidines has been developed using water as the solvent, highlighting the potential of aqueous media for similar condensation reactions. Similarly, microwave-assisted synthesis of substituted pyrrolidinones has been successfully carried out in water, demonstrating the feasibility of this medium for forming the pyrrolidine moiety. researchgate.net

By analogy, a potential green synthesis of this compound could involve the condensation of an appropriate o-phenylenediamine precursor with a pyrrolidine-containing reactant in an aqueous medium, potentially catalyzed by a mild acid or base.

Table 1: Examples of Aqueous Medium Reactions for Related Heterocycles

Compound ClassReaction ConditionsKey AdvantagesReference
2-substituted-1H-perimidinesWater, Ultrasound Irradiation, 70°CSafe, non-toxic, environmentally friendly, easy work-up
Substituted PyrrolidinonesWater, p-TsOH, Microwave IrradiationEnvironmentally friendly, good yields researchgate.net

Replacing conventional heating with energy-efficient technologies like microwave irradiation and sonication can dramatically reduce reaction times, increase yields, and improve energy efficiency. researchgate.netasianpubs.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and cleaner reaction profiles compared to conventional methods. asianpubs.org This technique has been extensively used for the synthesis of benzimidazole derivatives. researchgate.netasianpubs.org For example, the cyclocondensation of o-phenylenediamine with carboxylic acids under microwave irradiation provides benzimidazoles in high yields (80-95%) in a fraction of the time required for conventional heating. asianpubs.org This suggests that a microwave-assisted approach could be highly effective for the final cyclization step in the synthesis of this compound.

Sonication: Ultrasound irradiation (sonication) enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, increasing mass transfer and reaction rates. An expeditious and green one-pot synthesis of 2-substituted-1H-perimidine derivatives has been achieved under ultrasound irradiation in water, yielding moderate to high yields in just 13-25 minutes. This method avoids the use of harmful solvents and offers a simple, environmentally friendly alternative for the synthesis of complex heterocycles.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis for Benzimidazole Derivatives

MethodTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional HeatingSeveral hoursVariableStandard laboratory setup researchgate.net
Microwave Irradiation5-30 minutesHigh (80-95%)Rapid, high yields, energy efficient asianpubs.org
Sonication15-60 minutesModerate to HighMild conditions, avoids harmful solvents

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. syrris.jprsc.org These benefits include precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, improved scalability, and the ability to integrate multiple synthetic steps into a single continuous sequence. rsc.orguclouvain.be

The multi-step synthesis of complex molecules, such as the natural product (±)-oxomaritidine, has been successfully demonstrated in a continuous flow process, combining seven separate synthetic steps. rsc.org This was achieved by passing the reaction stream through columns packed with immobilized reagents, catalysts, and scavengers, eliminating the need for intermediate purification. syrris.jp Similarly, continuous flow electrochemical reactors have been used for the efficient synthesis of 2-pyrrolidinones. uclouvain.be

A hypothetical flow synthesis for this compound could be designed to telescope multiple reaction steps. For instance, an initial reactor could be used for the formation of a key intermediate, which then flows directly into a second reactor containing an immobilized catalyst for the final cyclization to form the benzimidazole ring. This approach could significantly streamline the production process, reduce waste, and allow for automated, on-demand synthesis. google.com

Derivatization and Analogue Design of this compound

The design and synthesis of analogues are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. The this compound scaffold offers multiple points for modification, including the benzimidazole core and the pyrrolidine ring.

Strategies for Modifying the Pyrrolidine Ring of this compound

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional character and specific stereochemical arrangements into a molecule. nih.gov Modifying this ring can significantly impact a compound's biological activity and physicochemical properties.

N-Substitution: The nitrogen atom of the pyrrolidine ring is a prime target for substitution. N-alkylation or N-acylation can introduce a wide variety of functional groups to modulate properties such as basicity, lipophilicity, and hydrogen bonding potential. Microwave-assisted N-alkylation has been shown to be a fast and efficient method for functionalizing pyrrolidine-containing macrocycles, such as chlorins, with various alkyl halides. nih.gov This strategy could be directly applied to the pyrrolidine nitrogen in a precursor to this compound to generate a library of diverse analogues.

Table 3: Potential N-Substitutions on the Pyrrolidine Ring and Their Rationale

Substituent TypeExample GroupPotential Impact
Small Alkyl-CH₃, -CH₂CH₃Increase lipophilicity, modify steric profile
Functionalized Alkyl-CH₂CH₂OH, -CH₂COOHIntroduce hydrogen bonding sites, alter solubility
Aromatic-CH₂PhIntroduce potential for π-stacking interactions

Ring Expansion: More advanced modifications include altering the size of the heterocyclic ring itself. A sophisticated cascade reaction has been developed for the ring expansion of 5-arylpyrrolidines into highly functionalized 1H-benzo[b]azepines. nih.govcityu.edu.hk This transformation proceeds via an intramolecular Ullmann-type annulation/rearrangement cascade, promoted by a copper(I) catalyst and activated by microwave heating. nih.gov While this methodology has specific substrate requirements, it provides a powerful synthetic route to expand the five-membered pyrrolidine ring to a seven-membered azepane ring. Applying this strategy to an analogue of this compound, where the benzimidazole moiety is appropriately substituted, could yield novel scaffolds with distinct conformational properties.

Stereochemical Control in Pyrrolidine-Modified this compound Synthesis

Achieving stereochemical control in the synthesis of this compound derivatives, particularly those with chiral centers on the pyrrolidine ring, is crucial for modulating their biological activity. A primary strategy involves the use of chiral precursors, with L-proline and its derivatives being common starting materials. The inherent chirality of these precursors guides the stereochemical outcome of the subsequent reactions.

One established method for synthesizing chiral pyrrolidine-containing compounds is through the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a carbonitrile, which can then be further modified and coupled with the benzimidazole core. Another approach involves the stereoselective reduction of a carbonyl group within a pyrrolidine precursor to establish a specific stereocenter.

Advanced methodologies for stereocontrol also include asymmetric catalysis. For instance, asymmetric allylic alkylation can be employed to introduce substituents onto the pyrrolidine ring with high enantioselectivity. Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles offer a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines that can be subsequently incorporated into the final benzimidamide structure.

The following table summarizes key stereoselective synthetic approaches applicable to pyrrolidine ring formation:

Methodology Description Key Features
Chiral Pool Synthesis Utilization of readily available chiral starting materials like L-proline.Inherently introduces chirality; straightforward synthetic routes.
Asymmetric Catalysis Employment of chiral catalysts to induce stereoselectivity in reactions such as allylic alkylation.High enantiomeric excesses achievable; catalytic amounts of chiral material needed.
1,3-Dipolar Cycloaddition Reaction of azomethine ylides with alkenes to form substituted pyrrolidines.High degree of stereocontrol over multiple chiral centers.
Substrate-Controlled Diastereoselection Existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions.Predictable stereochemical outcomes based on substrate conformation.

Functionalization of the Benzimidamide Core in this compound

Modification of the benzimidamide core allows for the fine-tuning of the molecule's properties. Various strategies can be employed to introduce a diverse range of functional groups onto the aromatic ring system.

The benzimidazole ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating pyrrolidinyl group at the 2-position. This group generally directs incoming electrophiles to the ortho and para positions of the benzimidazole nucleus (positions 4, 5, 6, and 7). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The specific conditions for these reactions, such as the choice of catalyst and solvent, need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring of this compound is generally less facile unless the ring is activated by electron-withdrawing groups. However, derivatives bearing a suitable leaving group, such as a halogen, at an activated position can undergo nucleophilic displacement. For example, a chloro-substituted benzimidazole precursor can be reacted with pyrrolidine under microwave conditions to furnish the desired 2-(pyrrolidin-1-yl)benzimidazole scaffold nih.gov. This approach is particularly useful for introducing the pyrrolidine moiety at a late stage of the synthesis.

To expand the chemical space and explore structure-activity relationships, various heterocyclic and aromatic scaffolds can be appended to the this compound core. This can be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated benzimidazole intermediate. For instance, a bromo-substituted this compound could be coupled with a boronic acid derivative of another heterocycle to create a more complex molecular architecture.

Development of Hybrid Scaffolds Incorporating the this compound Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The this compound moiety can serve as a versatile scaffold for the development of such hybrid molecules. By integrating this core with other biologically active fragments, it is possible to design novel compounds with potentially synergistic or multi-target activities.

For example, the benzimidazole scaffold has been successfully integrated with other heterocyclic systems, such as phthalimides, to create hybrid molecules with anti-inflammatory properties daneshyari.comnih.gov. Similarly, the this compound core could be linked to other pharmacophores known to interact with specific biological targets, leading to the development of novel therapeutic agents. The design of these hybrid scaffolds often involves computational modeling to predict the binding affinity and selectivity of the new molecules.

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl Benzimidamide

Quantum Chemical Characterization of 2-(Pyrrolidin-1-yl)benzimidamide

Quantum chemical methods are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. For this compound, these calculations could offer a foundational understanding of its structure, stability, and reactivity.

Conformation and Tautomerism Studies of this compound

The rotational freedom around the C-N bond connecting the pyrrolidine (B122466) ring to the benzimidazole (B57391) system suggests the possibility of multiple stable conformations. Computational studies would be essential to identify the lowest energy conformers and the energy barriers between them. Furthermore, the benzimidamide group can exist in different tautomeric forms. Quantum chemical calculations could determine the relative energies of these tautomers, providing a clear picture of the predominant form under various conditions, which is crucial for understanding its interaction with other molecules.

Computational Prediction of Spectroscopic Signatures of this compound (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Theoretical calculations can predict various spectroscopic properties, which are invaluable for the experimental characterization of a compound. For this compound, the prediction of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra. Calculation of the vibrational frequencies would allow for the interpretation of infrared (IR) and Raman spectra, linking specific vibrational modes to the underlying molecular structure. Furthermore, time-dependent density functional theory (TD-DFT) could be employed to predict the electronic transitions, providing a theoretical basis for the interpretation of UV-Visible absorption spectra.

Molecular Dynamics Simulations and Force Field Development for this compound

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. To perform such simulations, an accurate force field, which describes the potential energy of the system, is required.

Conformational Sampling and Dynamics of this compound in Solvated Environments

MD simulations would allow for the exploration of the conformational landscape of this compound in different solvent environments, such as water or organic solvents. This would reveal how the solvent influences the conformational preferences and the dynamics of the pyrrolidine ring. Such simulations could provide a detailed understanding of the molecule's flexibility and how it presents itself for interaction with other molecules in solution.

Simulating Interactions of this compound with Model Biological Macromolecules

Given the prevalence of the benzimidazole scaffold in medicinal chemistry, understanding the interaction of this compound with biological macromolecules like proteins or nucleic acids is of significant interest. MD simulations could be used to model the binding of this compound to the active site of a target protein. These simulations would elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is critical for the rational design of more potent and selective analogs.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning have become indispensable tools in modern drug discovery and development. For a compound such as this compound, these techniques can be leveraged to predict its biological activity, elucidate its key structural features for interaction with biological targets, and even devise efficient synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively available in public literature, the methodology can be readily applied to its analogues to guide the design of more potent and selective derivatives. The process involves the calculation of molecular descriptors, selection of the most relevant descriptors, and the generation and validation of a predictive model.

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. For a series of this compound analogues, a wide array of descriptors can be calculated to capture various aspects of their molecular features. These descriptors are typically categorized as 1D, 2D, and 3D.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogues

Descriptor CategoryExample DescriptorsDescription
1D Descriptors Molecular Weight (MW), LogP, Number of Hydrogen Bond Donors/AcceptorsThese descriptors are derived directly from the molecular formula and are independent of the 2D or 3D structure.
2D Descriptors Topological Indices (e.g., Wiener Index, Randić Index), Molecular Connectivity IndicesThese descriptors are calculated from the 2D representation of the molecule, considering the connectivity of atoms.
3D Descriptors Geometrical Descriptors (e.g., Molecular Surface Area, Molecular Volume), Quantum Chemical Descriptors (e.g., Dipole Moment, HOMO/LUMO energies)These descriptors are derived from the 3D conformation of the molecule and provide insights into its shape, size, and electronic properties.

Once a large pool of descriptors is calculated, a crucial step is to select a subset of descriptors that are most correlated with the biological activity of the compounds. This selection process helps to avoid overfitting and improves the interpretability of the QSAR model. Various statistical methods, such as correlation analysis, principal component analysis (PCA), and genetic algorithms, can be employed for descriptor selection. For instance, in a study on pyrrolidine analogs, descriptors related to shape, flexibility, and electrostatic properties were found to be important for their activity as DPP-IV inhibitors. nih.gov

With the selected descriptors, a mathematical model can be generated to predict the biological activity of this compound derivatives. Several machine learning algorithms can be used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both linear and non-linear regression.

Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.

The predictive power and robustness of the generated QSAR model must be rigorously validated. This is typically done using internal and external validation techniques.

Table 2: Common Validation Metrics for QSAR Models

Validation MetricDescription
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Q² (Cross-validated R²) A measure of the predictive ability of the model, typically calculated using leave-one-out or leave-many-out cross-validation.
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).
External Validation The model's ability to predict the activity of a set of compounds that were not used in the model development.

A robust QSAR model for this compound derivatives would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the this compound scaffold, pharmacophore modeling can be used to identify the key chemical features responsible for its potential biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, allows for the rapid identification of diverse molecules that are likely to bind to the same target as the original scaffold. The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental validation. For example, pharmacophore models have been successfully used to identify novel inhibitors for various targets, including enzymes and receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

In Silico Assessment of this compound Interaction Profiles with Biological Targets

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. In silico methods, particularly molecular docking and molecular dynamics simulations, provide powerful tools to investigate these interactions for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can be used to:

Identify the binding site of this compound on a target protein.

Predict the binding affinity of the compound.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For instance, a docking study could reveal how the pyrrolidine ring of the molecule fits into a hydrophobic pocket of a target enzyme, while the benzimidamide moiety forms hydrogen bonds with key amino acid residues in the active site. Similar in silico docking studies have been performed on related pyrrolidinone structures to understand their interaction with antifungal drug targets. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

Molecular Docking and Binding Energy Calculations for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a protein target at the atomic level. This allows researchers to understand the binding mode and affinity of the ligand, which are critical for its potential biological activity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the interaction energy for different poses (orientations and conformations) of the ligand. The output of a docking study is typically a set of predicted binding poses ranked by a scoring function, which estimates the binding affinity. A lower binding energy or a higher docking score generally indicates a more stable protein-ligand complex.

For instance, in studies of other benzimidazole derivatives, molecular docking has been employed to investigate their potential as anti-inflammatory agents by predicting their interactions with enzymes like cyclooxygenase (COX). researchgate.net Similarly, computational studies on various pyrrolidine derivatives have utilized docking to explore their inhibitory potential against targets like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease. nih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site.

Binding energy calculations provide a more quantitative prediction of the binding affinity. These calculations can be performed using various methods, from relatively simple scoring functions in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

While no specific binding energy data exists for this compound, the table below illustrates the type of data that would be generated from such a study, based on findings for related compounds.

Illustrative Molecular Docking and Binding Energy Data for Structurally Related Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
1,2-Substituted BenzimidazolesCyclooxygenase-2 (COX-2)-8.5 to -10.2Arg120, Tyr385, Ser530 researchgate.net
Pyrrolidine-2,5-dione DerivativesCyclooxygenase-2 (COX-2)-9.1 to -11.5Arg513, Val523, Ser353 nih.gov
Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamideAcetylcholinesterase (AChE)Not SpecifiedTrp84, Tyr130, Phe330 nih.govrsc.org

This table is for illustrative purposes only and does not represent actual data for this compound.

Target Identification and Validation via Computational Ligand-Protein Interaction Profiling for this compound

Computational ligand-protein interaction profiling is a powerful strategy for identifying and validating the biological targets of a compound. This approach goes beyond single-target docking and involves screening a compound against a large panel of known protein structures. The goal is to generate an "interaction profile" that can predict the most likely biological targets and also identify potential off-target interactions that could lead to adverse effects.

This process typically involves several steps:

Reverse Docking: The 3D structure of the ligand of interest, in this case, this compound, would be docked against a library of clinically relevant protein targets.

Scoring and Ranking: The potential targets are ranked based on the predicted binding affinities or docking scores.

Interaction Fingerprinting: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the top-ranking protein targets are analyzed. This creates a "fingerprint" of the ligand's binding preferences.

Target Validation: The predicted targets can then be validated through experimental assays.

This in silico approach can significantly accelerate the drug discovery process by narrowing down the number of potential targets that need to be tested experimentally. For example, studies on other novel heterocyclic compounds have utilized such computational methods to identify their potential as multi-target agents, for instance, as inhibitors of both COX and 5-lipoxygenase for anti-inflammatory applications. nih.gov

The validation of these computationally identified targets often involves in vitro enzymatic assays to confirm the inhibitory activity of the compound against the predicted proteins. A strong correlation between the computational predictions and experimental results provides confidence in the identified targets and the binding mode of the compound.

Advanced Methodologies for Investigating the Biochemical and Cellular Actions of 2 Pyrrolidin 1 Yl Benzimidamide

High-Throughput Screening (HTS) Platforms for 2-(Pyrrolidin-1-yl)benzimidamide Derivatives

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. For a compound such as this compound and its derivatives, HTS platforms would be instrumental in identifying initial hits with desired biological activity. These platforms are characterized by their use of automation, miniaturized assay formats, and sensitive detection methods to screen thousands to millions of compounds efficiently.

Development of Cell-Free Biochemical Assays for this compound

Cell-free biochemical assays are fundamental to HTS campaigns as they allow for the direct investigation of a compound's interaction with a purified biological target, such as an enzyme or receptor, in a controlled in vitro environment. This approach minimizes the complexities of a cellular environment, providing a clear assessment of direct target engagement.

For a library of this compound derivatives, a cell-free assay would typically involve the following components:

The purified target protein: This could be an enzyme whose activity is being measured or a receptor to which binding is being assessed.

A substrate or ligand: For enzymatic assays, a substrate that is converted to a detectable product is used. For binding assays, a labeled ligand that competes with the test compounds is often employed.

The test compounds: The library of this compound derivatives.

A detection system: This could be based on fluorescence, luminescence, absorbance, or radiometric measurements.

For instance, in the study of benzimidazole-triazole hybrids as potential anticancer agents, cell-free enzymatic assays were crucial in determining their inhibitory activity against specific molecular targets. nih.gov

Table 1: Example of Cell-Free Biochemical Assay Data for Benzimidazole (B57391) Derivatives This table is illustrative and based on data for related benzimidazole compounds, not this compound.

Compound Target Enzyme Assay Type IC50 (µM)
Benzimidazole-triazole Hybrid 5a EGFR Kinase Inhibition 0.25
Benzimidazole-triazole Hybrid 5a VEGFR-2 Kinase Inhibition 0.31
Benzimidazole-triazole Hybrid 5a Topo II Topoisomerase Inhibition 0.45
Benzimidazole-triazole Hybrid 6g EGFR Kinase Inhibition 0.19
Benzimidazole-triazole Hybrid 6g VEGFR-2 Kinase Inhibition 0.28
Benzimidazole-triazole Hybrid 6g Topo II Topoisomerase Inhibition 0.37

Miniaturized Cellular Assay Systems for this compound

Miniaturized cellular assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on intact cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. The miniaturization of these assays into 96-, 384-, or 1536-well plate formats allows for their use in HTS campaigns.

To investigate the cellular actions of this compound derivatives, a miniaturized cellular assay could be designed to measure, for example, cytotoxicity against cancer cell lines. The MTT assay is a common colorimetric method used for this purpose, assessing cell metabolic activity as an indicator of cell viability. nih.gov

For example, a study on novel benzimidazole derivatives investigated their cytotoxic effects against various human cancer cell lines. The results demonstrated the ability of these compounds to induce cell cycle arrest and apoptosis. nih.gov

Table 2: Example of Miniaturized Cellular Assay Data for a Benzimidazole Derivative (Compound 5) This table is illustrative and based on data for a related benzimidazole compound, not this compound.

Cell Line Cell Type IC50 (µg/mL)
MCF-7 Breast Cancer 17.8 ± 0.24
DU-145 Prostate Cancer 10.2 ± 1.4
H69AR Small Cell Lung Cancer 49.9 ± 0.22
HEK-293 Normal Kidney > 100

Biophysical Characterization of this compound-Target Interactions

Following the identification of initial hits from HTS, biophysical techniques are employed to characterize the direct interaction between the compound and its target protein in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements of this compound Binding

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest, such as this compound, is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the resulting sensorgram, key kinetic parameters can be determined:

Association rate constant (ka): The rate at which the compound binds to the target.

Dissociation rate constant (kd): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka.

While specific SPR data for this compound is not available, the technique is widely used to characterize the binding of small molecules to their protein targets. For example, SPR has been used to study the interaction of various drugs with serum albumins, which is crucial for understanding their pharmacokinetic properties. dergipark.org.tr

Table 3: Example of Kinetic and Affinity Data Obtainable from SPR Analysis This table is illustrative and presents hypothetical data for a this compound derivative.

Compound Target Protein ka (M⁻¹s⁻¹) kd (s⁻¹) KD (µM)
Derivative 1 Kinase A 2.5 x 10⁴ 1.0 x 10⁻² 0.40
Derivative 2 Kinase A 3.1 x 10⁴ 5.2 x 10⁻³ 0.17
Derivative 3 Kinase A 1.8 x 10⁴ 2.7 x 10⁻² 1.50

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. nih.govazom.comharvard.edu By titrating a solution of the compound into a solution of the target protein, ITC can provide a complete thermodynamic profile of the binding event in a single experiment. khanacademy.org

The key thermodynamic parameters obtained from an ITC experiment are:

Binding Stoichiometry (n): The number of compound molecules that bind to each protein molecule.

Binding Constant (Ka): The inverse of the dissociation constant (KD), indicating the affinity of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. khanacademy.org

Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG) and ΔH, reflecting changes in the system's disorder, including conformational changes and the hydrophobic effect. khanacademy.org

A study on the binding of a benzimidazole derivative, 2-(2′-Pyridyl)benzimidazole, with the macrocyclic host cucurbit bohrium.comuril utilized ITC to determine the thermodynamic parameters of their complexation at different pH levels. researchgate.net

Table 4: Example of Thermodynamic Data from ITC for the Binding of 2-(2′-Pyridyl)benzimidazole with Cucurbit bohrium.comuril at pH 7.4 This table is illustrative and based on data for a related benzimidazole compound, not this compound.

Parameter Value
Stoichiometry (n) 0.98 ± 0.02
Binding Constant (Ka) (2.1 ± 0.3) x 10⁵ M⁻¹
Enthalpy Change (ΔH) -8.5 ± 0.4 kcal/mol
Entropy Change (ΔS) -4.8 cal/mol·K
Gibbs Free Energy (ΔG) -7.1 kcal/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Observed and Protein-Observed Binding Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying molecular interactions at an atomic level. nih.gov It can provide information on binding affinity, kinetics, and the specific atoms involved in the interaction, making it invaluable for SAR studies and rational drug design.

Ligand-Observed NMR: In these experiments, the NMR signals of the small molecule (the ligand) are monitored upon the addition of the target protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening and identifying which parts of the ligand are in close contact with the protein. nih.gov These methods are well-suited for studying weak interactions.

Protein-Observed NMR: These experiments involve monitoring the NMR signals of an isotopically labeled (e.g., ¹⁵N, ¹³C) protein as the ligand is titrated in. Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of specific amino acid residues are tracked, can identify the ligand's binding site on the protein surface. researchgate.net

Studies on various benzimidazole derivatives have utilized NMR to elucidate their structure and tautomeric equilibrium in solution, which is crucial for understanding their binding to biological targets. nih.govbeilstein-journals.orgclockss.org For instance, the tautomeric forms of benzimidazoles can significantly influence their binding affinity to a protein target. nih.gov

Table 5: Example of ¹³C NMR Chemical Shift Data for Benzimidazole in Different Solvents to Study Tautomerism This table is illustrative and based on data for the parent benzimidazole compound, not this compound.

Carbon Atom Chemical Shift (ppm) in CDCl₃ Chemical Shift (ppm) in DMSO-d₆
C2 141.9 141.2
C4/C7 115.1 114.9
C5/C6 122.9 122.1
C3a/C7a 138.2 138.0

X-ray Crystallography and Cryo-EM for Structural Elucidation of this compound-Protein Complexes

The precise elucidation of how a small molecule like this compound interacts with its protein targets at an atomic level is fundamental to understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for providing high-resolution three-dimensional structures of these molecular complexes.

X-ray Crystallography has historically been the cornerstone of structure-based drug design. nih.gov This technique would involve co-crystallizing this compound with its purified target protein or soaking the compound into pre-existing crystals of the protein. By analyzing the diffraction pattern of X-rays passed through the crystal, a detailed electron density map can be generated, revealing the precise binding mode of the compound. Studies on related benzimidazole derivatives have successfully used this method to visualize key interactions. openresearchlibrary.orgscilit.comresearchgate.net These analyses often show the planar benzimidazole core engaging in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, while the nitrogen atoms of the imidamide group act as crucial hydrogen bond donors or acceptors. scilit.comresearchgate.net The pyrrolidine (B122466) ring's conformation and its interactions would also be clearly defined, guiding further structure-activity relationship (SAR) studies.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes or membrane proteins that are challenging to crystallize. nih.govcreative-diagnostics.comlander-lab.com For a potential target of this compound that resists crystallization, cryo-EM offers a powerful alternative. The technique involves flash-freezing the protein-ligand complex in vitreous ice and imaging millions of individual particles with an electron microscope to computationally reconstruct a 3D structure. creative-diagnostics.com Recent technological advancements have pushed the resolution of cryo-EM into a range that allows for the clear visualization of small molecule binders, enabling the identification of binding pockets and conformational changes induced by the compound. nih.govbiorxiv.org Cryo-EM is especially advantageous for capturing different functional states of a protein, which can reveal how this compound might preferentially bind to an active or inactive conformation of its target. creative-diagnostics.com

A hypothetical structural analysis of this compound bound to a protein kinase, a common target for benzimidazole scaffolds, is detailed in the table below. nih.gov

Interaction ParameterObservation with Target KinaseImplication for Binding Affinity
Binding Pocket Occupies the ATP-binding site, hinge regionCompetitive inhibition of ATP
Hydrogen Bonds Imidamide N-H forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu91)Anchors the compound in the binding site
π-π Stacking Benzimidazole ring stacks with a key aromatic residue (e.g., Phe80)Enhances binding affinity and specificity
Hydrophobic Interactions Pyrrolidine ring extends into a hydrophobic pocket, displacing water moleculesIncreases ligand-receptor shape complementarity
Induced Conformational Change DFG-motif of the kinase adopts an "out" conformationSuggests stabilization of an inactive kinase state

Omics-Based Approaches to Elucidate this compound Cellular Perturbations

To understand the broader impact of this compound on cellular function beyond a single target, a systems-level view is necessary. Omics technologies provide comprehensive, unbiased snapshots of the global changes occurring within a cell upon compound treatment.

Transcriptomics and Gene Expression Profiling in Cell Lines Treated with this compound

Transcriptomics, through methods like RNA sequencing (RNA-Seq) or microarrays, quantifies the abundance of all RNA transcripts in a cell, providing a detailed picture of the gene expression landscape. mdpi.com By treating a relevant cell line (e.g., a cancer cell line for an anti-proliferative compound) with this compound and comparing it to a vehicle-treated control, researchers can identify all genes that are significantly up- or down-regulated.

This gene expression signature serves multiple purposes:

Mechanism of Action Hypothesis: The pathways enriched among the differentially expressed genes can point toward the biological processes perturbed by the compound. For example, the upregulation of genes involved in apoptosis and cell cycle arrest would support an anti-cancer mechanism. nih.gov

Biomarker Discovery: Genes that are consistently regulated by the compound could serve as biomarkers to monitor its activity in more complex systems. nih.gov

Off-Target Effects: The analysis may reveal the modulation of unexpected pathways, providing early insights into potential secondary effects. h1.co

The following table presents hypothetical transcriptomic data from a human colon cancer cell line (HCT-116) treated with this compound.

Gene SymbolGene NameFold Changep-valuePathway Implication
CDKN1A Cyclin Dependent Kinase Inhibitor 1A+4.5<0.001p53 signaling, Cell cycle arrest
GADD45A Growth Arrest and DNA Damage Inducible Alpha+3.8<0.001DNA damage response
CCND1 Cyclin D1-3.1<0.001Cell cycle progression
BCL2 B-Cell CLL/Lymphoma 2-2.9<0.005Inhibition of apoptosis
VEGFA Vascular Endothelial Growth Factor A-2.5<0.01Angiogenesis

Proteomics and Metabolomics Analysis of Cellular Responses to this compound (in vitro)

While transcriptomics reveals the cell's intended response, proteomics and metabolomics measure the actual functional molecules (proteins) and metabolic end products, providing a more direct view of the cellular phenotype. nih.govbrighton.ac.uk

Proteomics analysis, typically using mass spectrometry, quantifies the global changes in protein levels following treatment with this compound. mdpi.com This can confirm if changes observed at the transcript level translate to the protein level and can also uncover changes due to post-translational regulation. For instance, proteomics can identify the altered expression of specific kinases, cyclins, or apoptotic proteins, corroborating transcriptomic findings. nih.gov

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov By analyzing the metabolome of cells treated with this compound, researchers can identify shifts in cellular metabolism. For example, an alteration in the levels of glycolytic intermediates or tricarboxylic acid (TCA) cycle metabolites could indicate that the compound impacts cellular energy production, a hallmark of many anti-cancer agents. nih.gov A study on HK-2 cells, for example, used metabolomics to show how high glucose and hypoxia altered carbohydrate and amino acid metabolism. nih.gov

Chemoproteomics for Direct Target Engagement Studies of this compound

While omics approaches can infer a compound's mechanism, chemoproteomics provides a direct method for identifying its protein targets within a native biological context. nih.govsemanticscholar.orgActivity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to map the active sites of entire enzyme families. wikipedia.orgnih.gov

To identify the direct targets of this compound, a chemical probe would be synthesized. This probe would consist of three key parts:

The Benzimidamide Scaffold: To mimic the original compound and bind to its targets. bitesizebio.com

A Reactive Group: An electrophile designed to covalently and irreversibly link to a nucleophilic residue in the target protein's active site upon binding. nih.govbitesizebio.com

A Reporter Tag: An entity like biotin (B1667282) or a clickable alkyne group that allows for the subsequent enrichment and identification of the labeled proteins via mass spectrometry. bitesizebio.com

In a typical competitive ABPP experiment, a cell lysate is pre-incubated with this compound, which binds to its targets. The broad-spectrum probe for that enzyme class is then added. The probe will only be able to label enzymes that are not already occupied by the compound. By comparing the protein labeling profile to a control sample without the compound, the proteins that show significantly reduced labeling can be identified as the direct targets. bitesizebio.comnih.gov This approach provides direct, unambiguous evidence of target engagement in a complex proteome. researchgate.netchemrxiv.org

Phenotypic Screening Methodologies for this compound in Model Systems

Phenotypic screening aims to identify compounds that produce a desired change in the phenotype of a cell or organism, often without prior knowledge of the specific molecular target. Advanced imaging techniques have transformed this approach by allowing for high-throughput, quantitative analysis of complex cellular events.

High-Content Imaging for Morphological and Functional Changes Induced by this compound in Cell Cultures

High-Content Imaging (HCI), also known as High-Content Analysis (HCA), combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative data from cell populations. nih.gov This methodology allows for the simultaneous measurement of dozens or even hundreds of cellular features following treatment with this compound. researchgate.net

In a typical HCI experiment, cells are cultured in multi-well plates and treated with the compound. The cells are then stained with a panel of fluorescent dyes that label specific subcellular compartments (e.g., DAPI for the nucleus, MitoTracker for mitochondria) or proteins of interest. An automated microscope captures images from each well, and image analysis algorithms quantify various parameters. nih.govsemanticscholar.org

This approach can provide deep, quantitative insights into the compound's effects, as illustrated in the hypothetical data table below for a breast cancer cell line (MCF-7) treated with this compound.

Cellular Parameter MeasuredEffect ObservedInterpretation
Nuclear Area & Morphology 25% increase in average nuclear area; 40% increase in nuclear condensationSuggests cell cycle arrest (G2/M phase) and early apoptotic events
Cell Proliferation (Cell Count) 60% reduction in cell number after 48 hoursPotent anti-proliferative activity
Mitochondrial Membrane Potential 50% decrease in potential (measured by TMRM dye)Indicates mitochondrial dysfunction, a common trigger for apoptosis
Caspase-3 Activation 5-fold increase in fluorescence of a caspase-3 reporterConfirms activation of the executioner phase of apoptosis
Cytoskeletal Integrity Disruption of microtubule network architectureSuggests a potential interaction with tubulin dynamics, a known mechanism for benzimidazole compounds nih.gov

By building a multi-parameter phenotypic fingerprint, HCI can effectively characterize the cellular mechanism of action of this compound, classify it against other known compounds, and help identify desirable or potentially toxic effects early in the drug discovery process. nih.gov

Development of Reporter Gene Assays for this compound Activity Assessment in Cellular Systems

Reporter gene assays are powerful tools in drug discovery and molecular biology, providing a quantitative measure of a compound's effect on specific cellular signaling pathways. lubio.chindigobiosciences.com These assays are particularly useful for high-throughput screening and for elucidating the mechanism of action of novel compounds. lubio.chresearchgate.net The development of a robust reporter gene assay for this compound would enable a detailed characterization of its cellular activity. This section outlines the strategic development of such an assay, from conceptual design to practical implementation and data interpretation.

The core principle of a reporter gene assay involves linking a specific DNA regulatory element, such as a promoter or a response element, to a gene that encodes an easily detectable protein (the "reporter"). indigobiosciences.comnih.gov When the signaling pathway of interest is activated or inhibited, it alters the transcription of the reporter gene, leading to a corresponding change in the amount of reporter protein. By measuring the reporter protein's activity, one can infer the activity of the signaling pathway. Luciferase enzymes are frequently used as reporters due to the high sensitivity and broad dynamic range of bioluminescent assays. indigobiosciences.compromegaconnections.compromega.ca

Given that benzimidazole derivatives have been shown to modulate various signaling pathways, including those regulated by transcription factors such as NF-κB and HIF-1α, a reporter gene assay for this compound could be designed to investigate its effects on these pathways. researchgate.netnih.govnih.gov For the purpose of this methodological discussion, we will focus on the development of a dual-luciferase reporter assay to assess the compound's impact on the NF-κB signaling pathway.

Assay Design and Construct Development

The initial step in developing a reporter gene assay is the design of the reporter construct. researchgate.net This involves selecting a suitable promoter and reporter gene. A dual-reporter system is often employed to enhance the accuracy of the results. promegaconnections.comnih.govnih.gov

Primary Reporter Construct: This construct is designed to monitor the activity of the specific pathway of interest. For the NF-κB pathway, the construct would contain multiple copies of the NF-κB response element (RE) upstream of a minimal promoter, which in turn drives the expression of a primary reporter gene, such as firefly luciferase (Photinus pyralis). When the NF-κB pathway is activated, the NF-κB transcription factor binds to the REs and initiates the transcription of the firefly luciferase gene.

Control Reporter Construct: A second plasmid is co-transfected to serve as an internal control for normalization. promegaconnections.com This control construct typically contains a constitutive promoter (e.g., from cytomegalovirus [CMV] or simian virus 40 [SV40]) that drives the expression of a different reporter gene, such as Renilla luciferase (Renilla reniformis). The expression of this reporter should be independent of the signaling pathway being investigated and is used to correct for variations in cell number and transfection efficiency.

Table 1: Components of a Dual-Luciferase Reporter System for NF-κB Pathway Analysis

ComponentDescriptionPurpose
Primary Reporter Plasmid
NF-κB Response Element (RE)A specific DNA sequence (e.g., 5'-GGGACTTTCC-3') that is recognized and bound by the NF-κB transcription factor. Multiple copies are typically included to enhance the signal.Confers responsiveness to the NF-κB signaling pathway.
Minimal PromoterA basic promoter element (e.g., TATA box) that has low basal activity and requires the binding of transcription factors to the RE for significant gene expression.Provides a low background signal and ensures that reporter expression is dependent on pathway activation.
Firefly Luciferase GeneThe gene encoding the firefly luciferase enzyme.Serves as the primary reporter. Its expression level is indicative of NF-κB pathway activity.
Control Reporter Plasmid
Constitutive PromoterA strong viral promoter (e.g., CMV) that drives high-level, continuous gene expression in a wide range of cell types.Provides a constant level of expression of the control reporter, independent of the experimental conditions.
Renilla Luciferase GeneThe gene encoding the Renilla luciferase enzyme, which has a different substrate requirement than firefly luciferase.Serves as the internal control for normalization of the primary reporter signal.

Experimental Workflow

Once the reporter constructs are prepared, the next step is to establish the cellular system for the assay.

Cell Line Selection and Culture: An appropriate cell line must be chosen. For studying the NF-κB pathway, human embryonic kidney 293 (HEK293) cells or a cancer cell line known to have a responsive NF-κB pathway (e.g., HeLa) are suitable choices. The cells are cultured under standard conditions until they reach the optimal confluency for transfection.

Transfection: The primary and control reporter plasmids are co-transfected into the chosen cell line. The ratio of the two plasmids may need to be optimized to ensure that the signal from the control reporter is sufficiently strong without interfering with the primary reporter.

Compound Treatment: After allowing time for the cells to express the reporter genes (typically 24 hours), they are treated with varying concentrations of this compound. A known activator of the NF-κB pathway (e.g., tumor necrosis factor-alpha [TNF-α]) is used as a positive control, while a known inhibitor (e.g., BAY 11-7082) can also be included for comparison. A vehicle control (e.g., DMSO) is essential to determine the basal level of pathway activity.

Cell Lysis and Luminescence Measurement: Following an appropriate incubation period with the compound, the cells are lysed to release the luciferase enzymes. The activities of both firefly and Renilla luciferase are then measured sequentially using a luminometer with auto-injectors that add the specific substrates for each enzyme. nih.gov

Data Analysis and Interpretation

The raw data from the luminometer are in the form of relative light units (RLUs). To obtain meaningful results, the data must be normalized.

Normalization: The RLU value from the primary reporter (firefly luciferase) in each well is divided by the RLU value from the control reporter (Renilla luciferase) in the same well. This ratio corrects for variability in transfection efficiency and cell number.

Calculation of Fold Change: The normalized data from the compound-treated wells are then expressed as a fold change relative to the vehicle-treated control. This indicates the extent to which this compound activates or inhibits the NF-κB pathway.

Table 2: Hypothetical Dose-Response Data for this compound on NF-κB Activity

TreatmentConcentration (µM)Mean Firefly RLUMean Renilla RLUNormalized Ratio (Firefly/Renilla)Fold Change vs. Vehicle
Vehicle (DMSO)-15,000300,0000.051.0
TNF-α (Positive Control)0.01300,000295,0001.0220.4
This compound0.1275,000310,0000.8917.8
1200,000290,0000.6913.8
1090,000305,0000.306.0
5025,000298,0000.081.6
10016,000302,0000.051.0

This table presents hypothetical data for illustrative purposes, demonstrating an inhibitory effect of the compound on TNF-α-induced NF-κB activity.

From these data, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of this compound. This provides a quantitative measure of the compound's potency in modulating the NF-κB pathway.

The development of a well-validated reporter gene assay would be a crucial step in characterizing the biochemical and cellular actions of this compound, enabling further investigation into its therapeutic potential.

Analytical and Structural Characterization Techniques for 2 Pyrrolidin 1 Yl Benzimidamide

Advanced Chromatographic Separation Techniques for 2-(Pyrrolidin-1-yl)benzimidamide

Chromatography is fundamental to isolating this compound from complex mixtures, such as reaction byproducts or biological matrices, and for quantifying its presence. The choice of technique depends on the analyte's physicochemical properties and the analytical objective.

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for the analysis of benzimidazole (B57391) derivatives due to its high efficiency, resolution, and speed. nih.gov The application of UHPLC for this compound leverages columns packed with sub-2 µm particles, which results in significantly shorter analysis times and reduced solvent consumption compared to traditional HPLC. nih.gov

A typical reversed-phase UHPLC method would be employed for the analysis of this compound. The separation is generally achieved on a C8 or C18 column, where the nonpolar stationary phase interacts with the benzimidazole derivative. nih.govnanobioletters.com The mobile phase often consists of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile or methanol, run under gradient elution to ensure optimal separation. nih.govnanobioletters.com To improve peak shape and ionization efficiency for subsequent mass spectrometry detection, modifiers like formic acid, acetic acid, or ammonium formate are commonly added to the mobile phase. nih.gov

Table 1: Illustrative UHPLC Parameters for the Analysis of this compound

ParameterConditionPurpose
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides high-resolution separation of medium-polarity compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase; acidifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component; elutes the analyte from the column.
Flow Rate 0.4 mL/minOptimized for small particle size columns, ensuring high efficiency. nih.gov
Gradient 5% B to 95% B over 5 minutesAllows for the separation of compounds with a range of polarities.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 1-5 µLSmall volume is sufficient due to the high sensitivity of modern detectors.
Detection Photodiode Array (PDA) at 254 nm & 280 nm / Mass SpectrometryUV detection for quantification; MS for identification.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's structure contains polar N-H functional groups within the imidamide and benzimidazole moieties, which can lead to strong intermolecular hydrogen bonding. researchgate.net This results in low volatility and poor thermal stability, making it unsuitable for the high temperatures required for GC analysis. phenomenex.com

To make the compound amenable to GC, a chemical derivatization step is necessary. jfda-online.comsemanticscholar.org Derivatization replaces the active hydrogens with non-polar groups, thereby increasing the molecule's volatility and thermal stability. researchgate.netphenomenex.com

Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, often with a catalyst like trimethylchlorosilane (TMCS), to convert the polar N-H groups into non-polar N-TMS groups. sigmaaldrich.com

Acylation: This process involves introducing an acyl group. Reagents like trifluoroacetic anhydride (TFAA) react with the amine and imine groups to form stable, volatile amide derivatives. researchgate.net

The choice of derivatization reagent depends on the reactivity of the functional groups and the desired chromatographic properties of the resulting derivative. sigmaaldrich.com

Table 2: Derivatization Strategies for GC Analysis of this compound

Derivatization MethodReagentFunctional Group TargetedResulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)-NH and =NH groupsTrimethylsilyl (TMS) derivative
Acylation Trifluoroacetic anhydride (TFAA)-NH and =NH groupsTrifluoroacetyl derivative

Should this compound possess a chiral center, for instance through substitution on the pyrrolidine (B122466) or benzimidazole ring, the separation of its enantiomers would be critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry. wikipedia.orgwaters.comnih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgselvita.com This mobile phase exhibits properties intermediate between a liquid and a gas, providing low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC. southampton.ac.uk The "green chemistry" aspect of using CO2, which reduces the consumption of toxic organic solvents, is another significant advantage. selvita.com

The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). chromatographyonline.comfree.fr Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are the most widely used and have proven effective for a broad range of compounds. chromatographyonline.comymc.eu The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Table 3: Typical SFC Conditions for Chiral Separation

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Broad enantioselectivity for a wide range of chiral compounds. ymc.eu
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol)CO₂ is the primary eluent; the modifier is added to adjust polarity and improve solubility and peak shape.
Modifier Gradient 5% to 40% MethanolAn optimized gradient is used to achieve the best resolution between enantiomers in the shortest time.
Back Pressure 100-150 barMaintains the CO₂ in its supercritical state.
Temperature 35-40 °CInfluences the density of the supercritical fluid and can affect selectivity.
Flow Rate 2-4 mL/minHigher flow rates than HPLC are possible due to low mobile phase viscosity, enabling rapid analysis. selvita.com

Mass Spectrometry for Comprehensive Characterization of this compound

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides information on the molecular weight and elemental composition, and through fragmentation analysis, offers insights into the compound's structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-HRMS), is used to determine the accurate mass of a molecule with very high precision. This allows for the unambiguous determination of its elemental composition. For this compound (molecular formula: C₁₁H₁₅N₃), HRMS would measure the mass of the protonated molecular ion, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. The measured accurate mass from the HRMS instrument is then compared to this theoretical value. A low mass error, typically below 5 parts per million (ppm), provides strong confidence in the assigned elemental formula.

Table 4: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₅N₃
Protonated Ion [C₁₁H₁₆N₃]⁺
Theoretical Monoisotopic Mass ([M+H]⁺) 189.1266 + 1.0078 = 190.1344 Da
Hypothetical Measured Mass 190.1342 Da
Mass Error (ppm) -1.05 ppm

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 190.1) is selected and subjected to fragmentation, typically through Collision-Induced Dissociation (CID). nih.gov In this process, the ion collides with an inert gas (e.g., argon or nitrogen), which imparts internal energy and causes the ion to break apart at its weakest bonds. nih.govbu.edu

The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at several key locations, including the bond connecting the pyrrolidine ring to the benzimidazole core and within the rings themselves. The study of fragmentation pathways of other benzimidazole derivatives provides a basis for predicting these cleavages. journalijdr.comresearchgate.net A plausible fragmentation pathway could involve the neutral loss of the pyrrolidine ring or successive losses of smaller fragments. wvu.edu

Table 5: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Fragment Structure
190.1120.170.0 (C₄H₈N)Protonated 2-aminobenzimidazole
190.1119.171.0 (C₄H₉N)Benzimidazole cation radical
190.192.198.0 (C₅H₈N₂)C₇H₆N⁺ fragment from benzimidazole ring cleavage
120.193.127.0 (HCN)Loss of hydrogen cyanide from the aminobenzimidazole ion

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis of this compound

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When applied to this compound, IMS-MS would provide critical insights into its three-dimensional structure and conformational flexibility.

In an IMS-MS experiment, ions of the target molecule are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the gas molecules. Ions with a larger, more extended conformation will experience more collisions and thus travel slower than compact, tightly-folded conformers. This difference in drift time allows for the separation of different spatial arrangements of the molecule.

For this compound, this technique could distinguish between different conformations that may arise from rotation around the single bonds connecting the pyrrolidine ring to the benzimidamide core. The resulting data would be presented as a collision cross-section (CCS), a value that represents the effective area of the ion as it tumbles and collides with the buffer gas. The presence of multiple peaks in the ion mobility spectrum would indicate the existence of several stable conformers in the gas phase. This information is invaluable for understanding the molecule's structural dynamics, which can influence its interactions with biological targets.

Spectroscopic Methods for Elucidating Structural Nuances of this compound

Spectroscopic methods are indispensable for determining the detailed structure of a molecule by probing how it interacts with electromagnetic radiation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule, a suite of multi-dimensional NMR experiments would be employed.

¹H NMR: A standard one-dimensional ¹H NMR spectrum would provide initial information on the number of different types of protons and their electronic environments. Protons on the aromatic benzimidamide ring would appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the aliphatic pyrrolidine ring would be found in the upfield region (typically 1.5-3.5 ppm).

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

2D NMR Techniques: To definitively assign these signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the pyrrolidine ring and within the benzene (B151609) ring of the benzimidamide system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on the pyrrolidine ring adjacent to the nitrogen to the carbon atom of the benzimidamide group to which the nitrogen is attached.

The collected data would be compiled into a table of chemical shifts, confirming the precise atomic connectivity of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound No experimental data is available. This table illustrates how results would be presented.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations
Pyrrolidine CH₂ (α)Data not availableData not availableData not available
Pyrrolidine CH₂ (β)Data not availableData not availableData not available
Benzimidamide C=N-Data not availableData not available
Aromatic CHData not availableData not availableData not available
Aromatic C (quaternary)-Data not availableData not available

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing these spectra to serve as a "molecular fingerprint."

For this compound, key vibrational modes would include:

N-H stretching: The amine (NH₂) and imine (NH) groups of the imidamide moiety would exhibit characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the benzene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the imidamide group would show a strong absorption in the 1600-1690 cm⁻¹ region.

C-N stretching: The stretching vibrations for the C-N bonds of the pyrrolidine and imidamide groups would be found in the 1000-1350 cm⁻¹ range.

Aromatic C=C stretching: Benzene ring vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing non-polar bonds, potentially providing clearer signals for the C=C bonds of the aromatic ring. Together, these spectra would confirm the presence of the key functional groups and provide a unique fingerprint for the identification of this compound.

Table 2: Expected Vibrational Frequencies for this compound No experimental data is available. This table illustrates how results would be presented.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch (amine/imine)Data not availableData not available
C-H stretch (aromatic)Data not availableData not available
C-H stretch (aliphatic)Data not availableData not available
C=N stretch (imidamide)Data not availableData not available
C=C stretch (aromatic)Data not availableData not available

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior of this compound

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The benzimidamide portion of this compound contains a conjugated π-system. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. The position of the maximum absorbance (λ_max) would characterize the electronic structure of the chromophore.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at its λ_max. The resulting spectrum would show the wavelengths of emitted light, and the difference between the absorption and emission maxima (the Stokes shift) would give insight into the structural relaxation in the excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. These photophysical properties are important for applications in materials science and as fluorescent probes.

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound and its Complexes

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzimidamide ring system and determine the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) in the solid state. Furthermore, XRD reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds involving the N-H groups of the imidamide and potential π-π stacking between the aromatic rings. This information is crucial for understanding the physical properties of the solid material.

If the compound forms complexes with metal ions or other molecules, XRD of these co-crystals would elucidate the coordination geometry and the specific binding interactions involved.

Future Directions and Emerging Paradigms in 2 Pyrrolidin 1 Yl Benzimidamide Research

Design of 2-(Pyrrolidin-1-yl)benzimidamide as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold is a promising starting point for creating such tools. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in living systems.

Future design strategies for probes based on this scaffold would involve the strategic incorporation of reporter tags, such as fluorophores or biotin (B1667282), to allow for visualization and pull-down experiments. Another approach is the development of activity-based probes (ABPs) that covalently link to their target, providing a more permanent label for identifying protein interactions and activity. For instance, a cyanopyrrolidine scaffold has been successfully used to create an ABP to profile on- and off-targets in human cells. rsc.org This demonstrates the utility of the pyrrolidine (B122466) moiety in probe design.

Research into benzamide (B126) derivatives containing the 2-(1-pyrrolidinyl) group has already identified compounds that bind to the human prion protein (PrP(C)) and inhibit its conversion to the disease-causing scrapie form (PrP(Sc)). nih.gov These molecules could be further modified into chemical probes to elucidate the precise mechanisms of prion protein conversion and to identify other cellular factors involved in this pathological process.

Table 1: Potential Chemical Probe Designs Based on the this compound Scaffold

Probe TypeDesign StrategyReporter TagPotential Application
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to a non-essential position on the benzimidamide ring.FluorophoreVisualizing the subcellular localization of the target protein in real-time using microscopy.
Biotinylated Probe Attachment of a biotin molecule via a flexible linker.BiotinAffinity purification of the target protein and its binding partners from cell lysates for identification by mass spectrometry.
Activity-Based Probe (ABP) Incorporation of a latent reactive group that forms a covalent bond with a specific residue in the target's active site.None (forms covalent adduct)Identifying new enzymatic targets and profiling their activity in complex biological samples.
Photoaffinity Probe Inclusion of a photoreactive group (e.g., diazirine, benzophenone) that forms a covalent bond upon UV irradiation.Photoreactive groupCapturing and identifying specific protein-ligand interactions in their native cellular environment.

Strategies for Modulating Biological Pathways Using this compound through Molecular Intervention

The ability to selectively modulate biological pathways is a cornerstone of modern therapeutics. Analogues of this compound have already shown promise in this area. Specifically, a series of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide derivatives have been synthesized and found to inhibit the accumulation of PrP(Sc) in scrapie-infected neuroblastoma cells. nih.gov This indicates a clear ability to intervene in the prion disease pathway.

Future strategies will focus on optimizing these lead compounds to enhance their potency and selectivity. This involves systematic structure-activity relationship (SAR) studies, where different parts of the molecule are modified to understand their contribution to biological activity. For example, exploring a wider range of substituents on the benzamide ring or modifying the pyrrolidine group could lead to compounds with improved properties.

Furthermore, the benzimidazole (B57391) core is a well-known pharmacophore found in a wide range of biologically active compounds, including those with anti-inflammatory, anti-viral, and anti-cancer properties. mdpi.com This suggests that derivatives of this compound could be designed to target other pathways beyond prion diseases, such as those involved in inflammation or cell proliferation.

Development of Covalent Modifiers Based on the this compound Scaffold

Covalent inhibitors, which form a permanent bond with their target protein, have gained significant attention due to their potential for enhanced potency and prolonged duration of action. nih.gov The development of covalent modifiers based on the this compound scaffold represents a promising future direction.

The design of such molecules typically involves starting with a scaffold that has a known affinity for the target protein and appending a mildly reactive electrophilic group, often called a "warhead." researchgate.net This warhead is positioned to react with a nearby nucleophilic amino acid residue (such as cysteine or lysine) on the target protein, forming a covalent bond. nih.gov

Given that benzamide derivatives of the pyrrolidine scaffold have shown binding to the prion protein, a future strategy would be to identify a suitable nucleophilic residue in the binding pocket of PrP(C) and then rationally design a derivative of this compound that incorporates a compatible warhead. The acrylamide (B121943) group is a commonly used warhead, but a variety of other options exist, each with different reactivity profiles. nih.govnih.gov

Table 2: Examples of Electrophilic Warheads for Covalent Inhibitor Design

Warhead ClassExampleTargeted Residue
Michael Acceptors Acrylamide, Vinyl SulfoneCysteine
Strained Rings Aziridine, EpoxideCysteine, Histidine
Sulfonyl-based Sulfonyl FluorideSerine, Tyrosine
Heterocyclic Electrophiles 2-SulfonylpyridineCysteine

This table illustrates common warheads that could potentially be appended to the this compound scaffold to create covalent modifiers.

Integration of Microfluidics and Organ-on-a-Chip Technologies in this compound Research

Microfluidics and organ-on-a-chip (OoC) technologies are revolutionizing drug discovery and preclinical research by providing more physiologically relevant testing models. nih.govresearchgate.net These technologies offer significant advantages for the future study of this compound analogues.

Microfluidic reactors can be used for the rapid and efficient synthesis of libraries of these compounds. mdpi.comnih.gov This technology allows for precise control over reaction conditions, leading to higher yields and purity while using smaller amounts of reagents. nih.gov This would accelerate the process of generating diverse analogues for SAR studies.

Once synthesized, these compounds can be tested on OoC platforms. These are microfluidic devices containing living human cells cultured in a way that mimics the structure and function of human organs, such as the liver, lung, or brain. iastate.edumdpi.comnih.gov For the antiprion derivatives of this compound, a "brain-on-a-chip" model could provide invaluable data on their ability to cross the blood-brain barrier and their efficacy in a more complex, tissue-like environment. nih.gov Furthermore, liver-on-a-chip models could be used to study the metabolism and potential toxicity of these compounds early in the development process. nih.gov

Artificial Intelligence and Autonomous Synthesis in the Discovery of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery. nih.gov These technologies can dramatically accelerate the identification and optimization of new drug candidates based on the this compound scaffold.

AI algorithms can be trained on existing SAR data to build predictive models that can screen vast virtual libraries of compounds and prioritize those with the highest probability of being active. nih.govnih.gov Generative AI models can even design entirely new molecules with optimized properties, such as enhanced potency or reduced off-target effects. nih.gov For example, AI could be used to design novel benzamide derivatives with improved binding affinity for the prion protein. nih.gov

The integration of AI with robotic synthesis platforms, often referred to as autonomous synthesis, creates a closed-loop system for drug discovery. In this paradigm, an AI algorithm designs a set of candidate molecules, a robotic system synthesizes them using technologies like microfluidics, and an automated high-throughput screening system tests their biological activity. The results are then fed back to the AI to refine its models and design the next generation of compounds. This autonomous approach has the potential to significantly reduce the time and cost of discovering new therapeutic agents derived from the this compound scaffold. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)benzimidamide, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-fluorobenzaldehyde derivatives with pyrrolidine. For example, a procedure adapted from the synthesis of 2-pyrrolidin-1-yl-benzaldehydes involves reacting 2-fluorobenzaldehyde (1.0 mL, 9.49 mmol) with pyrrolidine (9.88 mmol) in DMF at 150°C for 20 hours under potassium carbonate catalysis. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with ammonium chloride, dried over MgSO₄, and concentrated under reduced pressure to yield the product as a brown oil (93% yield) .
  • Key Parameters :
  • Solvent: DMF (polar aprotic).
  • Base: K₂CO₃ (ensures deprotonation of pyrrolidine).
  • Temperature: 150°C (microwave-assisted heating reduces reaction time).
  • Validation : Monitor reaction progress via TLC and confirm purity by ¹H NMR (e.g., δ 10.01 ppm for aldehyde proton) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.61–6.75 ppm, pyrrolidine protons at δ 3.33–1.96 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹ for benzimidamide).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 216.2 for C₁₁H₁₃N₃).
  • Elemental Analysis : Ensures stoichiometric purity (e.g., N%: calculated 7.99 vs. observed 7.5) .

Q. How can reaction conditions be optimized to achieve high purity (>98%) in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Use DMF for polar intermediate stabilization.
  • Catalyst Optimization : Increase K₂CO₃ equivalents to 1.5–2.0 mol% for faster kinetics.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
  • Purity Checks : Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can QSAR models be developed to predict the Factor Xa inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • Descriptor Selection : Use physicochemical parameters (logP, molar refractivity), electronic (HOMO/LUMO energies), and steric (molar volume) descriptors.
  • Model Construction : Apply Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate descriptors with IC₅₀ values. For example, a study on benzimidamide derivatives achieved R² > 0.85 using MLR with descriptors like polar surface area and hydrogen bond acceptor count .
  • Validation : Use leave-one-out cross-validation (Q² > 0.7) and external test sets .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer :
  • Standardize Assays : Use consistent Factor Xa enzyme sources (e.g., human recombinant) and buffer conditions (pH 6.5 ammonium acetate) .
  • Control Variables : Fix substrate concentration (e.g., 200 µM chromogenic substrate S-2222) and incubation time (30 min at 37°C).
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., rivaroxaban) .

Q. What computational strategies predict the binding interactions of this compound with Factor Xa?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Glide to model ligand-receptor interactions. Key residues: Tyr228, Asp189, and Glu97 in Factor Xa’s active site.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding (e.g., −35 kcal/mol indicates strong inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.